molecular formula C14H12N2O2S B2464904 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034245-56-0

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2464904
CAS No.: 2034245-56-0
M. Wt: 272.32
InChI Key: HYNLAQTZIWNZAP-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic chemical hybrid designed for research purposes, integrating two privileged structures in medicinal chemistry: the benzothiophene and the isoxazole. The benzothiophene scaffold is recognized for its significant role in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The 5-methylisoxazole moiety is a versatile pharmacophore present in compounds with diverse bioactivities and is known to serve as a key structural element in various bioactive molecules . The strategic fusion of these subunits via a carboxamide linker creates a novel chemical entity of high interest for investigative applications. Researchers can leverage this compound as a core scaffold or building block in the design and synthesis of new molecules for high-throughput screening campaigns. It is a valuable candidate for structure-activity relationship (SAR) studies, particularly in oncology and inflammation research, where its constituent motifs are known to play critical roles. Its potential mechanisms of action may involve interaction with enzymatic targets or signaling pathways commonly modulated by benzothiophene and isoxazole-containing compounds, such as kinase inhibition . This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-11(8-16-18-9)7-15-14(17)13-6-10-4-2-3-5-12(10)19-13/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLAQTZIWNZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the benzothiophene carboxamide. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzothiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies investigating its anticancer properties.

Case Studies

Several studies have evaluated the compound's efficacy against different cancer cell lines:

  • Study on HCT116 Cells : This study reported a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong cytotoxicity .
  • MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has also been investigated for its antimicrobial properties.

Activity Spectrum

The compound exhibits activity against a range of pathogens, including:

MicroorganismActivity TypeReference
Staphylococcus aureusInhibition
Escherichia coliModerate Activity
Candida albicansInhibition

These findings indicate potential applications in treating infections caused by resistant strains.

Anti-inflammatory Applications

Emerging research suggests that the compound may also possess anti-inflammatory properties.

Mechanism

The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Research has indicated that treatment with this compound reduces inflammation markers in animal models of arthritis and colitis .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole and benzothiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzothiophene core distinguishes it from analogs listed in and , which predominantly feature benzamide backbones. For example:

  • Compound 1 (): 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Compound 4 (): N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide

Key Differences :

  • Aromatic Core : Benzothiophene (target) vs. benzamide (analogs). Benzothiophene’s fused aromatic system may enhance π-π stacking interactions with biological targets compared to the planar benzamide scaffold.
  • Linkage : The target uses a methylene (-CH2-) bridge between the isoxazole and benzothiophene, whereas analogs often employ thioether (-S-) linkages, which may influence metabolic stability and redox sensitivity .

Heterocyclic Substituents

The 5-methyl-1,2-oxazol-4-yl group in the target contrasts with substituents in analogs, such as 1,2,4-oxadiazoles, thienyl, or nitrophenyl groups.

Compound Heterocyclic Group Key Functional Groups
Target Compound 5-Methyl-1,2-oxazol-4-yl Methylisoxazole, benzothiophene
Compound 1 () 5-Methyl-1,2,4-oxadiazol-3-yl Oxadiazole, nitrophenyl, thioether
Compound 4 () 2-Thienylmethylthio Thiophene, thioether
Compound in 5-Methyl-1,3,4-oxadiazol-2-yl Oxadiazole, fluorophenyl, potassium salt

Implications :

  • Oxazole vs. Oxadiazoles (e.g., 1,2,4-oxadiazole) are more electron-deficient, which may enhance metabolic stability but reduce polarity .
  • Thienyl vs. Nitrophenyl : Thienyl groups introduce sulfur-based π-electron systems, while nitrophenyl groups are strongly electron-withdrawing, affecting electronic distribution and receptor binding .

Pharmacological and Physicochemical Considerations

Therapeutic Indications

  • Cancer therapy (e.g., kinase inhibition).
  • Antiviral treatments (e.g., protease inhibition).
  • Modulation of platelet aggregation (e.g., thrombin receptor antagonism) .

Structural Determinants of Activity :

  • Benzothiophene Core : May enhance lipophilicity and membrane permeability compared to benzamide-based analogs.
  • Methylisoxazole Substituent : Could optimize steric interactions in hydrophobic binding pockets, as seen in kinase inhibitors .

Physicochemical Properties

  • Metabolic Stability : Thioether linkages in analogs may be susceptible to oxidative metabolism, whereas the target’s methylene bridge could offer greater stability .

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13N3O2S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This structure contains a benzothiophene core, which is known for its diverse pharmacological applications. The presence of the oxazole ring enhances its biological profile by potentially interacting with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
N-(4-Methylphenyl)-benzothiopheneE. coli15.0
N-(5-Methyl-1,2-oxazol-4-yl)-benzothiopheneS. aureus18.0

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been widely studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including gastrointestinal cancers. In vitro studies have shown that certain derivatives induce apoptosis through the activation of caspases .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µg/mL)
N-(5-Methyl-1,2-oxazol-4-yl)-benzothiopheneAGS (gastric cancer)10
N-(5-Methyl-1,2-oxazol-4-yl)-benzothiopheneHCT116 (colorectal cancer)25

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the benzothiophene moiety have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of benzothiophene derivatives against antibiotic-resistant strains and found promising results in reducing bacterial load in infected tissues.
  • Anticancer Trials : Clinical trials involving benzothiophene derivatives showed improved survival rates in patients with advanced gastrointestinal cancers when combined with standard chemotherapy regimens.

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